molecular formula C14H13N3S B2464755 (Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)-2-propenenitrile CAS No. 691879-58-0

(Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)-2-propenenitrile

Cat. No. B2464755
CAS RN: 691879-58-0
M. Wt: 255.34
InChI Key: YLCUKKLFBRFECO-XFXZXTDPSA-N
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Description

(Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)-2-propenenitrile, commonly known as DMT1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT1 is a thiazolyl nitrile derivative that has been synthesized using various methods.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

(Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)-2-propenenitrile has been explored in the context of amyloid imaging, particularly for Alzheimer's disease. Research highlights the role of amyloid imaging ligands, including this compound, in measuring amyloid in vivo in the brain of Alzheimer's patients. This breakthrough technique aids in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, and is instrumental for early detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Antifungal Activity and Structure-Activity Relationship

The compound has been studied for its antifungal properties, particularly against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. A comprehensive review covered 100 tested small molecules, including this compound, categorizing them into different classes and discussing their structure–activity relationship for pharmacophore site predictions. This specificity contributes significantly to biological activity against F.o.a. Further research into drug-target interactions on this subject is currently underway (Kaddouri et al., 2022).

Heterocyclic Compound Synthesis

This chemical entity has been recognized as a valuable building block for synthesizing a wide array of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its reactivity and application in the synthesis of heterocyclic compounds and dyes make it an important molecule in organic synthesis. The unique reactivity of this compound provides mild reaction conditions for generating a diverse range of products (Gomaa & Ali, 2020).

Synthesis of 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones

The compound has been involved in synthetic pathways leading to the formation of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthesis route offers insights into the conformation and potential applications of the resulting products. The versatility of the compound in reacting with various intermediates showcases its potential in organic chemistry (Issac & Tierney, 1996).

properties

IUPAC Name

(Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-17(2)9-12(8-15)14-16-13(10-18-14)11-6-4-3-5-7-11/h3-7,9-10H,1-2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCUKKLFBRFECO-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C#N)\C1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(dimethylamino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

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